3,3-dimethylcyclobutane-1-thiol
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Overview
Description
3,3-Dimethylcyclobutane-1-thiol: is an organic compound with the molecular formula C₆H₁₂S and a molecular weight of 116.23 g/mol It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a thiol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylcyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: 3,3-Dimethylcyclobutane-1-thiol is used as a building block in organic synthesis.
Biology: In biological research, thiol-containing compounds like this compound are studied for their role in redox biology and as potential inhibitors of enzymes that interact with thiol groups .
Medicine: The compound’s potential as a precursor for drug development is being explored, particularly in the design of molecules that can modulate biological pathways involving thiol groups .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and fragrances .
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclobutane-1-thiol involves its thiol group, which can undergo nucleophilic addition reactions. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. For example, it can interact with cysteine residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Cyclobutanethiol: Similar structure but without the methyl groups.
3-Methylcyclobutane-1-thiol: Contains only one methyl group.
Cyclobutane-1-thiol: Lacks the methyl groups entirely.
Comparison: 3,3-Dimethylcyclobutane-1-thiol is unique due to the presence of two methyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound for studying the effects of steric hindrance on thiol reactivity and for designing molecules with specific properties .
Properties
CAS No. |
1935460-94-8 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
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